molecular formula C25H28FNO4 B6085234 ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate

ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate

Cat. No. B6085234
M. Wt: 425.5 g/mol
InChI Key: GIOWYJRXXFBEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of piperidinecarboxylate ester that is synthesized through a specific method.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that play a key role in the inflammatory and cancerous processes. This inhibition leads to a reduction in the production of inflammatory cytokines and growth factors, which ultimately results in the suppression of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in the inflammatory and cancerous processes. In vivo studies have shown that this compound can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate in lab experiments is its potential to exhibit anti-inflammatory and anti-cancer properties. This makes it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its high cost and low availability.

Future Directions

There are several future directions for the research and development of ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate. One potential direction is to further investigate the mechanism of action of this compound in order to fully understand its anti-inflammatory and anti-cancer properties. Another potential direction is to develop new drugs based on this compound that can be used to treat inflammatory and cancerous diseases. Additionally, further research is needed to explore the potential applications of this compound in other fields, such as materials science and nanotechnology.

Synthesis Methods

Ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction between 4-fluorobenzyl chloride and ethyl 3-piperidinecarboxylate in the presence of a base. This reaction results in the formation of ethyl 3-(4-fluorobenzyl)-3-piperidinecarboxylate. The second step involves the reaction between ethyl 3-(4-fluorobenzyl)-3-piperidinecarboxylate and 4-oxo-4-phenylbutanoic acid in the presence of a coupling agent. This reaction results in the formation of this compound.

Scientific Research Applications

Ethyl 3-(4-fluorobenzyl)-1-(4-oxo-4-phenylbutanoyl)-3-piperidinecarboxylate has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

ethyl 3-[(4-fluorophenyl)methyl]-1-(4-oxo-4-phenylbutanoyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FNO4/c1-2-31-24(30)25(17-19-9-11-21(26)12-10-19)15-6-16-27(18-25)23(29)14-13-22(28)20-7-4-3-5-8-20/h3-5,7-12H,2,6,13-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOWYJRXXFBEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C(=O)CCC(=O)C2=CC=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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